diethyl 1-{2-[benzyl(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a benzyl group, a chloromethylphenyl group, and two ethyl groups attached to a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Benzyl and Chloromethylphenyl Groups: The benzyl and chloromethylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and chloromethylphenyl halides.
Esterification: The final step involves esterification to introduce the ethyl groups, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can be compared with other triazole derivatives:
Properties
Molecular Formula |
C24H25ClN4O5 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
diethyl 1-[2-(N-benzyl-3-chloro-4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H25ClN4O5/c1-4-33-23(31)21-22(24(32)34-5-2)29(27-26-21)15-20(30)28(14-17-9-7-6-8-10-17)18-12-11-16(3)19(25)13-18/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
CBTNNDGWSHQSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC(=C(C=C3)C)Cl)C(=O)OCC |
Origin of Product |
United States |
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